4-(4-Ethoxyphenyl)-2-hydrazinylthiazole
Description
4-(4-Ethoxyphenyl)-2-hydrazinylthiazole is a thiazole derivative featuring a hydrazinyl group at position 2 and a 4-ethoxyphenyl substituent at position 2.
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3OS |
|---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C11H13N3OS/c1-2-15-9-5-3-8(4-6-9)10-7-16-11(13-10)14-12/h3-7H,2,12H2,1H3,(H,13,14) |
InChI Key |
DFJLNDMGCBKFAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in ethanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for reflux and recrystallization.
Chemical Reactions Analysis
Oxidation Reactions
The hydrazine group undergoes oxidation under acidic or neutral conditions. Common oxidizing agents include:
Reduction Reactions
The hydrazinyl group and thiazole ring can be reduced to form amines or saturated heterocycles:
Substitution Reactions
Electrophilic substitution occurs at the hydrazine nitrogen or thiazole C-5 position:
Condensation Reactions
The hydrazine group reacts with carbonyl compounds to form hydrazones:
Cyclization Reactions
The compound participates in heterocycle formation via intramolecular reactions:
Biological Activity Correlation
Derivatives from these reactions show notable bioactivity:
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole can be represented as follows:
- Molecular Formula : C11H13N3OS
- Key Features :
- Thiazole Ring : A five-membered heterocyclic compound contributing to biological activity.
- Hydrazine Moiety : Imparts unique reactivity and biological interactions.
- Ethoxyphenyl Group : Enhances lipophilicity and stability.
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its derivatives are utilized as intermediates in the development of novel compounds with enhanced biological activities.
Biology
The compound has demonstrated significant bioactivity, making it a candidate for further biological studies. It has been shown to interact with various biological targets, including enzymes and receptors, which is crucial for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are under investigation for their potential therapeutic properties. These include:
- Antibacterial Activity : The compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : In vitro studies indicate its effectiveness against several fungal strains.
- Anticancer Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The results are summarized in the following table:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| Other Thiazole Derivatives | Escherichia coli | 20 µg/mL |
| Other Thiazole Derivatives | Pseudomonas aeruginosa | 10 µg/mL |
These findings indicate that the presence of electron-withdrawing groups enhances antibacterial efficacy.
Antifungal Activity
The antifungal properties of the compound have also been assessed. The following table presents its activity against various fungal strains:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 25 |
| Other Thiazole Derivatives | Aspergillus niger | 30 |
These results suggest a correlation between structural modifications and antifungal activity.
Anticancer Activity
The potential anticancer activity of this compound has been highlighted in various studies. A notable case study assessed its cytotoxicity on HeLa cells, yielding the following results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12 |
| Control (Doxorubicin) | HeLa | 0.5 |
The significant IC50 value indicates the compound's potential as an anticancer agent compared to standard chemotherapeutics.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.
Comparison with Similar Compounds
Substituent Effects on Antitubercular Activity
Antitubercular activity, measured via minimum inhibitory concentration (MIC), varies significantly with substituent type and position. Key findings from pyridine-appended 2-hydrazinylthiazole derivatives include:
| Compound | Substituent(s) | Position | MIC (μM) | logP |
|---|---|---|---|---|
| 5b | Fluorine (electron-withdrawing) | 2 | 6.7 | 2.93 |
| 8b | 4-Fluorophenyl + methyl | - | 6.4 | 3.42 |
| 21b | Methoxy | 4 | 80.55 | - |
| 25b | Hydroxy (4), Ethoxy (3) | 4,3 | 73.44 | - |
| 17b | Methyl | 4 | 339.7 | - |
| 28b | Dimethylamine | 4 | 309.19 | - |
- Electron-withdrawing groups (EWGs): Fluorine at position 2 (5b) or 4-fluorophenyl groups (8b) yield excellent MIC values (6–7 μM), surpassing rifampicin (MIC = 2.4 μM). Halogens enhance target binding via electronic effects .
- Electron-donating groups (EDGs): Methoxy (21b, MIC = 80.55 μM) and ethoxy (25b, MIC = 73.44 μM) substituents show moderate activity. The ethoxy group’s bulkiness may improve lipophilicity but reduce target compatibility compared to halogens.
- Positional effects: Hydroxy at position 4 (20b, MIC = 84.36 μM) outperforms hydroxy at positions 2 or 3 (MIC > 300 μM), highlighting the importance of substituent placement .
Lipophilicity (logP) and Activity
Optimal logP values (2.8–3.5) correlate with enhanced antitubercular activity:
- Low logP (<2.5): Poor activity (e.g., 29b, logP = 1.64, MIC = 355 μM).
- Moderate logP (2.8–3.5): Compounds 5b (logP = 2.93, MIC = 6.7 μM) and 8b (logP = 3.42, MIC = 6.4 μM) show peak efficacy.
- High logP (>3.5): Reduced activity due to poor solubility (e.g., 14b, logP = 4.1, MIC = 286 μM) .
Q & A
Q. What are the optimized synthetic routes for 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves condensation of 4-ethoxyphenyl precursors with hydrazine derivatives under reflux conditions. For example, highlights a similar thiazole synthesis via 18-hour reflux in DMSO, followed by reduced-pressure distillation and recrystallization in water-ethanol (yield: 65%). To optimize yields:
- Solvent Selection : Polar aprotic solvents like DMSO enhance reactivity for cyclization.
- Reaction Time : Prolonged reflux (~18–24 hours) ensures complete cyclization.
- Purification : Recrystallization using mixed solvents (e.g., ethanol-water) improves purity .
For hydrazinylthiazoles, emphasizes hydrazine hydrochloride as a key reagent, with yields improved by stepwise addition and pH control during intermediate formation .
Q. Which spectroscopic and chromatographic techniques are recommended for confirming molecular structure and purity?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify the ethoxyphenyl (δ ~6.8–7.4 ppm for aromatic protons) and hydrazinyl (δ ~3.5–5.0 ppm) groups.
- IR Spectroscopy : Stretching frequencies for C=N (~1600 cm) and N-H (~3300 cm) confirm thiazole and hydrazine motifs.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the crystal structure and intermolecular interactions of this compound?
- Methodological Answer :
- Data Collection : High-resolution single-crystal X-ray diffraction data (Mo-Kα radiation, θ < 25°) are collected.
- Structure Solution : SHELXD (direct methods) or SHELXS (Patterson synthesis) solves the phase problem.
- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding.
- Validation : CheckCIF/PLATON validates geometry (e.g., R-factor < 0.05, no outliers in bond lengths/angles) .
Example: demonstrates thiazole derivatives analyzed via SHELX, revealing hydrogen-bonded dimers stabilizing the crystal lattice .
Q. What computational approaches are effective in predicting biological activity and binding mechanisms?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide predicts binding poses against target proteins (e.g., Mycobacterium tuberculosis enzymes).
- QSAR Modeling : Descriptors like logP, topological polar surface area, and H-bond donors correlate with antimycobacterial activity ( reports IC values <10 µM for analogs) .
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, analyzing RMSD and interaction energy profiles .
Q. How do structural modifications at the hydrazinyl and ethoxyphenyl groups affect bioactivity and physicochemical properties?
- Methodological Answer :
- Hydrazinyl Modifications : Replacing hydrazine with acylhydrazides (e.g., acetyl) alters solubility and metabolic stability. shows pyridine-appended derivatives enhance antitubercular activity by improving membrane penetration .
- Ethoxyphenyl Substitutions : Electron-withdrawing groups (e.g., Cl, NO) at the para-position increase electrophilicity, impacting redox activity ( highlights nitro derivatives for enhanced reactivity) .
- SAR Studies : Systematic substitution followed by in vitro testing (e.g., MIC assays) identifies pharmacophores .
Q. What methodologies analyze hydrogen-bonding patterns and their impact on solid-state stability?
- Methodological Answer :
- Graph Set Analysis : Etter’s formalism (e.g., or motifs) classifies H-bonding networks in crystal structures.
- Thermogravimetric Analysis (TGA) : Correlates H-bond strength with thermal decomposition profiles (e.g., higher melting points for tightly packed lattices).
demonstrates thiazole derivatives forming intramolecular N-H···N bonds, stabilizing planar conformations .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
- Control Experiments : Include reference drugs (e.g., isoniazid for tuberculosis) and check for cytotoxicity (e.g., MTT assays on HEK293 cells).
- Data Normalization : Report IC values normalized to cell viability and solvent controls. highlights inconsistencies resolved by repeating assays under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
